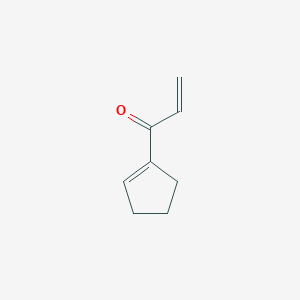

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one

Übersicht

Beschreibung

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C8H10O It is a member of the class of cyclopentenones, which are characterized by a cyclopentene ring fused to a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with acrolein in the presence of a catalyst such as thionyl chloride in anhydrous ethanol. This method yields the desired product in reasonable quantities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity as an Electrophile

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one serves as a versatile electrophile in organic synthesis. It is employed in various addition reactions such as Michael additions and Diels-Alder cycloadditions. The compound's reactivity is leveraged in synthetic pathways to produce complex molecules with high yields and selectivity. For example, it can react with silyl enol ethers and organocopper nucleophiles to form valuable intermediates in chemical synthesis.

Case Study: Michael Addition

In a study investigating the use of this compound in Michael reactions, researchers demonstrated that the compound could effectively react with nucleophiles to yield products with significant structural complexity. The reaction conditions were optimized for yield and selectivity, showcasing the compound's utility in synthetic organic chemistry.

Biochemistry

Biotransformation Studies

This compound is also utilized in biotransformation studies to explore metabolic pathways. It undergoes enzymatic reactions that mimic biological processes, allowing researchers to monitor transformations using techniques such as mass spectrometry and nuclear magnetic resonance (NMR). These studies provide insights into the metabolic fate of similar compounds and the identification of metabolites.

Material Science

Development of New Materials

In material science, this compound is investigated for its potential use in creating materials with enhanced properties. Its incorporation into polymers can lead to materials exhibiting improved thermal stability or specific optical characteristics. Analytical techniques are employed to assess the effects of this compound on material properties.

Case Study: Polymer Incorporation

Research has shown that incorporating this compound into polymer matrices can enhance their mechanical and thermal properties. The modified materials demonstrated better performance in applications such as coatings and electronic devices, indicating the compound's potential for industrial applications.

Agricultural Chemistry

Synthesis of Pesticides

The reactivity of this compound is explored for developing new pesticides. Synthetic routes are designed to incorporate this compound into molecules that target specific pests. Efficacy testing in controlled agricultural settings has shown promising results for insecticidal properties.

Nanotechnology

Advanced Coatings Development

The unique properties of this compound are exploited in nanotechnology for creating advanced coatings that enhance material durability and functionality. Techniques used include incorporating the compound into coatings applied to various substrates, which are then tested for performance under different environmental conditions.

Summary of Applications

| Field | Application | Methods Used | Results Summary |

|---|---|---|---|

| Organic Synthesis | Electrophile in addition reactions | Michael reactions, Diels-Alder cycloadditions | High yields and selectivity in complex molecule formation |

| Biochemistry | Biotransformation studies | Enzymatic reactions monitored by mass spectrometry | Insights into metabolic pathways and identification of metabolites |

| Material Science | Development of new materials | Polymer incorporation | Improved mechanical and thermal properties for industrial applications |

| Agricultural Chemistry | Synthesis of insecticides | Targeted synthetic routes | Identification of effective insecticidal compounds |

| Nanotechnology | Creation of advanced coatings | Incorporation into coatings | Enhanced durability and functionality of materials |

Wirkmechanismus

The mechanism of action of 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Cyclopent-2-en-1-yl)propan-2-one: Similar in structure but with different reactivity and properties.

2-Cyclopenten-1-one: Another cyclopentenone with distinct chemical behavior.

Uniqueness

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is unique due to its specific arrangement of the cyclopentene ring and the ketone group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biologische Aktivität

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is a member of the cyclopentenone family and exhibits significant biological activity due to its unique structural features. This compound contains both alkene and ketone functionalities, which contribute to its reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its applications in organic synthesis, potential therapeutic properties, and enzymatic interactions.

Molecular Formula: CHO

Structure:

The compound features a cyclopentene ring attached to a prop-2-en-1-one moiety, making it an α,β-unsaturated ketone. This structure allows it to participate in various chemical reactions, including conjugate additions and cycloadditions, which are essential in synthetic organic chemistry .

1. Synthesis and Reactivity

This compound is primarily utilized as an electrophile in organic synthesis. Its applications include:

- Michael Reactions: Engaging with silyl enol ethers and organocopper nucleophiles.

- Diels-Alder Reactions: Acting as a dienophile in cycloaddition reactions.

These reactions often yield complex molecules with high selectivity and yield, highlighting the compound's versatility .

2. Enzymatic Studies

The compound is also studied for its metabolic pathways through biotransformation studies. It undergoes enzymatic reactions that mimic metabolic processes, allowing researchers to monitor transformations using techniques like mass spectrometry and NMR spectroscopy. These studies provide insights into the metabolic fate of the compound and the identification of metabolites .

While specific mechanisms of action for this compound are not fully elucidated, its structural similarity to other α,β-unsaturated ketones suggests potential biological activities. Such compounds have been associated with various pharmacological effects, including antiparkinsonian properties . The compound's reactivity allows it to interact with biological targets, potentially leading to therapeutic effects.

1. Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against tumor cell lines. For instance, research on related cyclopentenones has demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

| Cell Line | IC (µg/mL) |

|---|---|

| HePG-2 | 21.19 |

| MCF-7 | 30.91 |

| PC3 | 49.32 |

These findings indicate a promising application for this compound in cancer treatment strategies.

2. Inhibitory Potential

Another area of interest is the inhibitory potential of this compound against specific proteins involved in bacterial adhesion. For example, studies have shown that structurally related compounds can inhibit Neisseria meningitidis pilus-mediated adhesion to human brain endothelial cells . This suggests a potential role for this compound in preventing bacterial infections.

Eigenschaften

IUPAC Name |

1-(cyclopenten-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h2,5H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMRFANMOYJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498966 | |

| Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62672-81-5 | |

| Record name | 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.